6-(4-(3-Phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(4-(3-Phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(3-Phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(4-(3-Phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and alkylating agents like methyl iodide (CH3I). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
6-(4-(3-Phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-(3-Phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6-(4-(4-Chlorophenyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: This compound has a similar triazolopyridazine core but with different substituents, leading to distinct biological activities.
6-(4-(1,2,4-Triazolo[4,3-a]pyrazin-8-yl)-1-piperazinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound also shares the triazolopyridazine structure but includes additional functional groups that may enhance its activity.
Uniqueness
6-(4-(3-Phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylpropyl group, in particular, may contribute to its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H22N6 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-[4-(3-phenylpropyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H22N6/c1-2-5-16(6-3-1)7-4-10-22-11-13-23(14-12-22)18-9-8-17-20-19-15-24(17)21-18/h1-3,5-6,8-9,15H,4,7,10-14H2 |
InChI Key |
HRTOLUVCZYQTHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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